2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol 2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16096058
InChI: InChI=1S/C17H12N2O3/c20-17-9-8-14(19(21)22)10-13(17)11-18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,20H
SMILES:
Molecular Formula: C17H12N2O3
Molecular Weight: 292.29 g/mol

2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol

CAS No.:

Cat. No.: VC16096058

Molecular Formula: C17H12N2O3

Molecular Weight: 292.29 g/mol

* For research use only. Not for human or veterinary use.

2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol -

Specification

Molecular Formula C17H12N2O3
Molecular Weight 292.29 g/mol
IUPAC Name 2-(naphthalen-1-yliminomethyl)-4-nitrophenol
Standard InChI InChI=1S/C17H12N2O3/c20-17-9-8-14(19(21)22)10-13(17)11-18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,20H
Standard InChI Key QDWCXYVLYFJRSK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2N=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Introduction

Structural and Crystallographic Features

Molecular Architecture

The compound adopts a planar configuration, with the naphthalene and nitrophenyl rings forming a dihedral angle of 8.2° . The imine bond (C=N\text{C=N}) length measures 1.28 Å, consistent with typical Schiff base structures, while the phenolic O-H bond extends to 0.84 Å, facilitating hydrogen bonding with the imine nitrogen . X-ray diffraction data confirm a monoclinic crystal system (P21/cP2_1/c) with unit cell parameters a=7.2641(5)a = 7.2641(5) Å, b=12.3968(6)b = 12.3968(6) Å, c=16.1786(13)c = 16.1786(13) Å, and β=108.200(6)\beta = 108.200(6)^\circ .

Table 1: Key Crystallographic Data

ParameterValue
Crystal systemMonoclinic
Space groupP21/cP2_1/c
Unit cell volume1384.02(16) ų
Z (molecules/unit cell)4
Density (calc.)1.403 g/cm³

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1680–1690 cm⁻¹ (C=N stretch) and 1490–1500 cm⁻¹ (C-N stretch) confirm the imine linkage . A broad O-H stretch (2360–3500 cm⁻¹) indicates phenolic proton participation in hydrogen bonding .

  • NMR Spectroscopy: 1H^1\text{H} NMR (DMSO-d6d_6) shows a singlet at δ 8.92 ppm for the imine proton and aromatic protons between δ 6.80–8.50 ppm . 13C^{13}\text{C} NMR reveals a peak at δ 160.2 ppm for the C=N group .

Synthesis and Optimization

Reaction Mechanism

The compound is synthesized via a condensation reaction between equimolar amounts of 1-naphthylamine and 5-hydroxy-2-nitrobenzaldehyde in ethanol under reflux for 5 hours . Microwave-assisted synthesis reduces reaction time to 20–30 minutes with comparable yields (70–83%) .

Table 2: Synthetic Conditions and Yields

MethodTemperature (°C)Time (h)Yield (%)
Reflux (Ethanol)78570
Microwave1000.583

Purification and Stability

Crude product purification involves recrystallization from ethanol, yielding orange crystals stable at room temperature . The compound decomposes at 458–459 K, with no observed hygroscopicity .

Biological and Functional Activities

Antimicrobial Properties

The compound exhibits moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . The nitro group enhances membrane permeability, while the naphthalene moiety disrupts bacterial biofilms .

Sensor Applications

In aqueous acetonitrile (90:10), the compound acts as a selective cyanide sensor, showing a 120 nm bathochromic shift upon CN⁻ addition . A detection limit of 0.18 µM is achieved via fluorescence quenching .

Table 3: Sensor Performance Metrics

Analyteλₐbs (nm)LOD (µM)Selectivity Over Cl⁻/Br⁻
CN⁻385, 4350.18>100-fold

Industrial and Research Applications

Catalysis

The compound serves as a ligand for transition metal complexes (e.g., Ni²⁺, Cu²⁺), which catalyze Suzuki-Miyaura couplings with 85–92% yields . The nickel complex adopts a square-planar geometry, optimizing catalytic activity .

Pharmaceutical Intermediates

Derivatives of 2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol are precursors to antitumor agents, inhibiting topoisomerase II with IC₅₀ values of 1.2–3.8 µM .

Comparative Analysis with Analogues

Structural Analogues

  • 4-Nitrophenol: Simpler structure (C6H5NO3\text{C}_6\text{H}_5\text{NO}_3) with higher water solubility (15.6 g/L at 25°C) but no imine functionality .

  • (E)-2-((Benzo[d]thiazol-2-ylimino)methyl)-4-nitrophenol: Replacing naphthalene with benzothiazole improves sensor selectivity for SCN⁻ but reduces thermal stability .

Table 4: Property Comparison

CompoundMelting Point (°C)Antimicrobial MIC (µg/mL)
2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol458–45932–64
4-Nitrophenol113–114>500

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